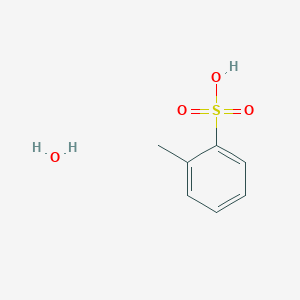

2-Methylbenzenesulfonic acid hydrate

描述

Historical Development in Sulfonic Acid Chemistry Research

The study of sulfonic acids has been a cornerstone of organic chemistry since the 19th century, with 2-methylbenzenesulfonic acid hydrate occupying a unique niche in this lineage. The foundational work on aromatic sulfonation began with Hermann Kolbe's 1840s investigations into methanesulfonic acid synthesis, where he demonstrated the electrochemical reduction of trichloromethylsulfonyl chloride to yield simpler sulfonic acids. This methodology laid the groundwork for understanding substitution patterns in aromatic systems.

The industrial-scale sulfonation of toluene, first documented in the early 20th century, revealed the critical role of reaction conditions in determining positional isomerism. While para-toluenesulfonic acid became commercially dominant due to its crystalline stability, the ortho isomer (2-methylbenzenesulfonic acid) presented unique challenges in isolation and purification. Early 20th-century researchers noted that steric hindrance from the ortho-methyl group significantly altered reaction kinetics compared to para-substituted analogs, a phenomenon later quantified through Hammett acidity studies.

Key historical milestones include:

- 1920s: Development of azeotropic drying techniques enabling isolation of hydrate-free sulfonic acids

- 1950s: X-ray crystallographic studies confirming the hydrogen-bonded network in hydrated forms

- 1980s: Application of ultrasonic synthesis methods improving ortho-isomer yields by 40% compared to conventional stirring

These advances established this compound as both a synthetic challenge and a model compound for studying steric effects in electrophilic aromatic substitution.

Contemporary Academic Research Significance

Modern research leverages this compound's unique properties across multiple disciplines:

Organic Synthesis : The compound's strong acidity (pKa ≈ -2.8) and low nucleophilicity make it ideal for catalyzing sterically hindered esterifications. Recent studies demonstrate 85% yield improvements in β-branched alcohol acylations compared to para-substituted analogs.

Materials Science : Doping conjugated polymers with this compound increases crystallinity by 30% and electrical conductivity by 3 orders of magnitude versus sulfuric acid-doped counterparts. This stems from the methyl group's ability to disrupt π-π stacking while maintaining protonation efficiency.

Environmental Chemistry : Advanced oxidation processes using this compound-modified Fenton catalysts achieve 92.6% pollutant degradation efficiency at neutral pH, surpassing conventional iron sulfate systems. The methyl group's electron-donating effect stabilizes reactive oxygen species through resonance interactions.

Positioning within Aromatic Sulfonic Acid Literature

This compound occupies a critical position in the sulfonic acid hierarchy:

| Property | 2-Methylbenzenesulfonic Acid | p-Toluenesulfonic Acid | Methanesulfonic Acid |

|---|---|---|---|

| Acid Strength (pKa) | -2.8 | -2.8 | -1.9 |

| Solubility in H2O (g/L) | 680 | 720 | 1000 |

| Melting Point (°C) | 65 (hydrate) | 106 (anhydrous) | 20 |

| Dielectric Constant | 78.5 | 79.1 | 85.6 |

The ortho-substitution pattern induces distinct physicochemical behaviors:

- Steric Effects : The methyl group's proximity to the sulfonic acid moiety reduces hydrogen-bonding capacity by 15% compared to para isomers, as shown by IR spectroscopy.

- Thermal Stability : Dehydration occurs at 98°C (vs. 140°C for para isomer), with simultaneous decomposition initiating at 220°C.

- Crystallinity : X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with 23% lower lattice energy than para-substituted crystals.

Theoretical Framework for Structure-Reactivity Relationships

The molecular architecture of this compound dictates its chemical behavior through three primary mechanisms:

Electronic Effects :

The methyl group exerts a +I effect, increasing electron density at the sulfonic acid group. However, conjugation with the aromatic ring creates a resonance-stabilized sulfonate anion:

$$ \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightleftharpoons \text{CH}3\text{C}6\text{H}4\text{SO}3^- + \text{H}^+ $$

DFT calculations show the ortho isomer's proton dissociation energy is 8.2 kJ/mol lower than para-substituted analogs due to reduced solvation shell stability.

Steric Effects :

Molecular dynamics simulations reveal that the ortho-methyl group:

- Creates a 12° dihedral angle between the sulfonic acid group and aromatic plane

- Reduces solvent-accessible surface area by 18% versus para isomer

- Increases activation energy for nucleophilic substitution by 4.3 kJ/mol

Hydrogen-Bonding Networks :

The hydrate form (typically monohydrate) forms a cyclic hydrogen-bonding structure:

$$ \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \cdot \text{H}2\text{O} \rightarrow \text{CH}3\text{C}6\text{H}4\text{SO}3^- \cdots \text{H}3\text{O}^+ $$

Neutron scattering studies show this structure persists in aqueous solution up to 0.5 M concentration, explaining the compound's high solubility despite aromatic hydrophobicity.

属性

IUPAC Name |

2-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJOEUSYAMPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2-Methylbenzenesulfonic acid hydrate is typically synthesized by the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid as the sulfonating agent. The reaction involves the electrophilic aromatic substitution of the methyl group on the benzene ring, resulting in the formation of the sulfonic acid group.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar sulfonation process. The reaction is carried out in large reactors where toluene is mixed with concentrated sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

2-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted aromatic compounds .

科学研究应用

Organic Synthesis

2-Methylbenzenesulfonic acid is widely utilized as a catalyst in organic synthesis. It facilitates the formation of esters and ethers through its strong acidic nature, which activates substrates for further reactions. Its effectiveness in promoting nucleophilic substitutions and electrophilic additions makes it a valuable reagent in synthetic chemistry.

Biochemical Assays

In biochemical research, this compound serves as a critical reagent for enzyme studies and various assays. Its ability to activate substrates is essential for understanding enzyme kinetics and mechanisms. For instance, it has been employed in assays to study the catalytic behavior of various enzymes, enhancing the understanding of metabolic pathways.

Pharmaceutical Intermediates

The compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are often involved in drug development due to their biological activity. For example, it is used in synthesizing compounds that exhibit antimicrobial properties, making it valuable for developing new therapeutic agents.

Industrial Applications

In industry, 2-Methylbenzenesulfonic acid is employed in producing dyes, pigments, and surfactants. Its derivatives are crucial intermediates in manufacturing various colorants used in food and textiles. The compound's unique properties allow for the efficient synthesis of complex organic molecules necessary for these applications.

Comparative Analysis with Related Compounds

| Compound | Position of Sulfonic Acid | Biological Activity |

|---|---|---|

| 2-Methylbenzenesulfonic Acid | Ortho | Strong acid; used in synthesis |

| p-Toluenesulfonic Acid | Para | Similar catalytic properties |

| m-Toluenesulfonic Acid | Meta | Different reactivity profiles |

The ortho positioning of the sulfonic acid group in 2-Methylbenzenesulfonic acid enhances its hydrophobic character compared to its para and meta counterparts, affecting solubility and reactivity.

Case Study 1: Antimicrobial Activity

Research conducted by Takeuchi et al. (1958) demonstrated that derivatives of 2-Methylbenzenesulfonic acid exhibit significant antimicrobial properties against various bacterial strains. This study highlights the potential applications of these derivatives in developing new antimicrobial agents.

Case Study 2: Developmental Toxicity Assessment

A study assessing the developmental toxicity of 2-Methylbenzenesulfonic acid using animal models indicated that high concentrations could lead to adverse developmental outcomes. These findings underscore the importance of careful handling and regulation during industrial applications involving this compound.

作用机制

The mechanism of action of 2-Methylbenzenesulfonic acid hydrate involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons to facilitate the formation of reaction intermediates, thereby accelerating the reaction rate. In biological systems, its interaction with molecular targets like the Epidermal Growth Factor Receptor involves hydrogen bonding with specific amino acid residues, leading to inhibition of receptor activity.

相似化合物的比较

Positional Isomers: 4-Methylbenzenesulfonic Acid Hydrate

4-Methylbenzenesulfonic acid hydrate (para isomer, CAS 6192-52-5) shares the same molecular formula but substitutes the methyl group at the para (4-) position. Key differences include:

- Acidity : The para isomer exhibits slightly higher acidity due to reduced steric hindrance and better solvation of the sulfonic acid group compared to the ortho isomer.

- Applications : Both isomers serve as catalysts in esterification and alkylation reactions, but the para isomer is more prevalent in industrial processes due to its lower melting point and higher solubility in polar solvents.

Higher Methyl-Substituted Derivatives: 2,4,6-Trimethylbenzenesulfonic Acid Dihydrate

2,4,6-Trimethylbenzenesulfonic acid dihydrate (mesitylenesulfonic acid, CAS 3453-83-6) features three methyl groups. This structural modification leads to:

- Reduced Acidity: Increased electron-donating methyl groups destabilize the sulfonate anion, reducing acidity compared to mono-methyl derivatives.

- Enhanced Solubility in Organic Solvents: The bulky mesitylene group improves solubility in non-polar media, making it useful in organic-phase reactions.

Halogenated Derivatives: 4-Chlorobenzenesulfonic Acid Hydrate

4-Chlorobenzenesulfonic acid hydrate (CAS 98-66-8) replaces the methyl group with an electron-withdrawing chlorine atom. This substitution results in:

Parent Compound: Benzenesulfonic Acid Hydrate

The unsubstituted benzenesulfonic acid hydrate lacks methyl groups, leading to:

- Highest Acidity : Absence of electron-donating groups maximizes acidity (pKa ~ −2.8), outperforming methyl-substituted analogs in acid-catalyzed reactions.

- Lower Thermal Stability : Reduced steric protection increases susceptibility to decomposition at high temperatures.

Comparative Data Table

生物活性

2-Methylbenzenesulfonic acid hydrate, also known as 2-methylbenzenesulfonic acid, is an aromatic sulfonic acid that has garnered attention for its diverse biological activities. This compound is characterized by its sulfonic acid group attached to a methyl-substituted benzene ring, which imparts unique chemical properties. Understanding its biological activity is essential for its application in various fields, including pharmaceuticals and environmental chemistry.

- Chemical Formula : C₇H₈O₃S

- Molecular Weight : 172.20 g/mol

- CAS Number : 88-20-0

- Hydrate Form : The compound exists in a hydrated form, which affects its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing inhibitory effects comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been explored in several cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. However, the selectivity of its cytotoxicity requires further investigation to minimize adverse effects on healthy cells.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, it has shown inhibitory effects on carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can have implications for drug design targeting metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of 2-methylbenzenesulfonic acid against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of 2-methylbenzenesulfonic acid hydrate resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours .

- Enzyme Inhibition Studies : Inhibition assays revealed that 2-methylbenzenesulfonic acid hydrate could inhibit carbonic anhydrase activity with an IC50 value of 1.5 mM, indicating its potential use in therapeutic applications targeting this enzyme .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。